N-Hexanoyl-D-glucosamine
Description
Contextualization within N-Acylglucosamine and Amino Sugar Chemistry
N-Hexanoyl-D-glucosamine belongs to the class of molecules known as N-acylglucosamines, which are derivatives of amino sugars. wikipedia.org Amino sugars are monosaccharides where a hydroxyl group has been replaced by an amino group (-NH2). wikipedia.orgyoutube.com D-glucosamine, the foundational component of this compound, is a naturally occurring amino sugar and a fundamental building block of various essential biopolymers, including the chitin (B13524) that makes up the exoskeletons of arthropods. wikipedia.orgacs.org
The defining feature of this compound is the attachment of a hexanoyl group (a six-carbon acyl chain) to the amino group of the D-glucosamine sugar. This acylation transforms the primary amine into a secondary amide. This modification is significant as it alters the molecule's physical and chemical properties, particularly its hydrophobicity, which in turn influences its interaction with biological systems. chemimpex.com The chemistry of N-acylglucosamines is diverse, with the acyl chain length and composition varying, leading to a wide range of functionalities and applications. The well-known N-acetyl-D-glucosamine (NAG), where a two-carbon acetyl group is attached, is a primary component of bacterial cell walls and plays a crucial role in various signaling pathways. wikipedia.orgnih.gov this compound, with its longer hexanoyl chain, represents a synthetic variation designed for specific research purposes. chemimpex.comtcichemicals.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C12H23NO6 |
| Molecular Weight | 277.31 g/mol |
| CAS Number | 19817-88-0 |
| Appearance | White to Light yellow powder/crystal |
| Synonyms | 2-Deoxy-2-hexanamido-D-glucopyranose |
This data is compiled from multiple sources. scbt.comlabproinc.com
Research Significance of this compound as a Biochemical Probe
The primary research significance of this compound lies in its function as a biochemical probe. medchemexpress.com Its structure, being analogous to the native N-acetyl-D-glucosamine (GlcNAc), allows it to be recognized and processed by cellular machinery involved in GlcNAc metabolism and utilization. wikipedia.orgnih.gov This mimicry is central to its application in techniques such as metabolic labeling.
In metabolic labeling experiments, cells are "fed" with the modified sugar, this compound. Cellular enzymes can incorporate this analog into various glycoconjugates, such as glycoproteins and peptidoglycans. nih.gov The hexanoyl group then acts as a "handle" that can be used for detection or purification, a strategy that is not possible with the natural, unmodified sugar. This approach has been instrumental in studying the synthesis and turnover of bacterial peptidoglycan, a critical component of the bacterial cell wall. nih.gov
Furthermore, the introduction of a fatty acid chain enhances the molecule's ability to interact with and cross biological membranes, potentially improving its uptake by cells compared to more polar sugar derivatives. chemimpex.com This property is advantageous for studying intracellular processes. Researchers have utilized fatty acid derivatives of D-glucosamine to enhance the solubility and bioavailability of therapeutic agents, highlighting the potential of such modifications in drug delivery systems. chemimpex.com
The table below outlines key research findings where N-acylglucosamine analogs, including those conceptually similar to this compound, have been employed as biochemical probes.
| Research Area | Key Findings |
| Bacterial Cell Wall Synthesis | N-azidoacetylglucosamine (GlcNAz), a functionalized analog, was metabolically incorporated into the peptidoglycan of bacteria. This allowed for the fluorescent labeling and visualization of peptidoglycan synthesis, providing insights into cell wall dynamics. nih.gov |
| O-GlcNAc Glycosylation | N-azidoacetylgalactosamine (GalNAz) was used to metabolically label O-GlcNAc modified proteins in mammalian cells. This enabled the affinity purification and identification of numerous proteins regulated by this crucial post-translational modification. researchgate.net |
| Glycosaminoglycan (GAG) Synthesis | Studies on human articular chondrocytes have used metabolic labeling with radioactive isotopes to investigate the effects of glucosamine (B1671600) and N-acetylglucosamine on the synthesis of sulfated GAGs and hyaluronic acid, key components of cartilage. nih.gov |
| Enzyme Inhibition Studies | Derivatives of N-acetyl-β-D-glucosamine are widely used as substrates in assays to detect and quantify the activity of N-acetyl-β-D-hexosaminidases, enzymes implicated in various diseases. nih.gov |
In essence, this compound and related N-acylglucosamines serve as powerful tools for chemical biologists. They enable the detailed study of complex biological systems by allowing researchers to tag, track, and isolate molecules of interest, thereby elucidating their functions and the pathways in which they operate.
Structure
3D Structure
Properties
Molecular Formula |
C12H23NO6 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide |
InChI |
InChI=1S/C12H23NO6/c1-2-3-4-5-8(15)13-9-11(17)10(16)7(6-14)19-12(9)18/h7,9-12,14,16-18H,2-6H2,1H3,(H,13,15)/t7-,9-,10-,11-,12?/m1/s1 |
InChI Key |
HXYXZDBHBFMFTN-IZDZDGOPSA-N |
SMILES |
CCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Isomeric SMILES |
CCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Canonical SMILES |
CCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action of N Hexanoyl D Glucosamine and Analogues
Modulation of Intracellular Signaling Networks
N-Hexanoyl-D-glucosamine and its analogues exert their biological effects primarily by influencing the hexosamine biosynthesis pathway (HBP). This pathway produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical substrate for several post-translational modifications that profoundly alter the function of proteins involved in intracellular signaling. nih.gov
Influence on Protein Glycosylation and Posttranslational Modifications
Protein glycosylation is a fundamental post-translational modification that governs protein folding, trafficking, stability, and function. nih.gov this compound and its analogues directly feed into the HBP, which synthesizes UDP-GlcNAc. nih.govnih.gov This activated sugar nucleotide is the essential donor for two major types of glycosylation: N-linked glycosylation, the attachment of a complex glycan to an asparagine residue, and O-GlcNAcylation, the reversible addition of a single N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govnih.gov By modulating the availability of UDP-GlcNAc, these compounds can significantly impact the glycosylation status of a vast array of proteins, thereby altering their activity and downstream signaling. O-GlcNAcylation is a particularly dynamic modification, often competing with phosphorylation to regulate protein function in response to cellular stress and nutrient availability. nih.gov
The glycosylation of transcription factors and other nuclear proteins is a key mechanism for controlling gene expression.
NF-κB: The transcription factor Nuclear Factor-κB (NF-κB) is a master regulator of inflammatory responses. nih.gov Studies have demonstrated that glucosamine (B1671600) can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.govnih.gov This inhibition is achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby reducing its translocation to the nucleus. nih.gov
c-myc: The c-MYC proto-oncogene is a critical regulator of cell growth, proliferation, and metabolism. nih.govthno.org While direct regulation by this compound is not fully elucidated, its influence is plausible through interconnected pathways. For instance, the tumor suppressor p53, which is subject to regulation by post-translational modifications influenced by the HBP, can in turn regulate MYC. nih.gov Furthermore, c-MYC directs the expression of metabolic enzymes and transcription factors like NRF2, which are involved in pathways sensitive to the metabolic flux through the HBP. thno.org
p53: The tumor suppressor protein p53 is a crucial cellular guardian that responds to stress by initiating cell cycle arrest or apoptosis. nih.gov The activity and stability of p53 are tightly controlled by various post-translational modifications, including phosphorylation and glycosylation. nih.gov The dynamic interplay between O-GlcNAcylation and phosphorylation at the same or nearby sites on p53 can dictate its transcriptional activity and ultimate cellular fate. nih.govnih.gov
| Transcription Factor | Effect of Glucosamine/Analogues | Mechanism |
| NF-κB | Inhibition of activity | Prevents degradation of the inhibitor IκB, reducing nuclear translocation. nih.gov |
| c-myc | Indirect regulation | Potentially modulated via upstream regulators like p53. nih.gov |
| p53 | Modulation of activity | Subject to post-translational modifications like O-GlcNAcylation, which competes with phosphorylation. nih.gov |
The function and ligand specificity of cell surface receptors can be precisely tuned by glycosylation. The Notch signaling pathway, which is essential for determining cell fate during development and in adult tissues, is a prime example of this regulation. nih.govnih.gov
Notch receptors possess numerous epidermal growth factor-like (EGF) repeats in their extracellular domain, which are subject to unique forms of O-linked glycosylation, including the attachment of O-fucose, O-glucose, and O-N-acetylglucosamine (O-GlcNAc). researchgate.neteinsteinmed.edumdpi.com These glycan modifications are critical for modulating the interaction between Notch and its ligands, such as Delta and Serrate. nih.gov A key regulatory step is the addition of a GlcNAc residue to an O-fucose moiety, a reaction catalyzed by glycosyltransferases of the Fringe family. nih.govmdpi.com This specific glycan elongation can act as a molecular switch; for example, in Drosophila, it enhances Notch's ability to bind to the Delta ligand while simultaneously inhibiting its interaction with the Serrate ligand. nih.govmdpi.com This demonstrates how the addition of N-acetylglucosamine, derived from the HBP, can directly alter receptor specificity and signaling outcomes.
| Receptor Family | Glycosylation Type | Functional Outcome |
| Notch | O-linked GlcNAc on EGF repeats | Modulates binding affinity and specificity for ligands (e.g., Delta, Serrate). nih.govmdpi.com |
Alteration of N-linked Glycan Branching and Cell Surface Receptor Function
Beyond the initial attachment, the structure of N-linked glycans can be extensively modified, notably through a process called branching. This process occurs in the Golgi apparatus and is initiated by a family of enzymes known as N-acetylglucosaminyltransferases (GnTs or Mgats), which add GlcNAc residues to the core glycan structure. nih.gov
The degree and type of branching have a profound impact on the function of many cell surface receptors. nih.govnih.gov For instance, the creation of β1,6 GlcNAc-branched structures by the enzyme GnT-V is often associated with cancer progression. researchgate.net Research indicates that highly branched N-glycans generally support robust receptor function, including dimerization and activation, whereas other structures, such as bisected glycans, can suppress receptor signaling. nih.gov This structural modulation affects critical receptor properties like conformational stability, ligand binding, and clustering. nih.gov Receptors for growth factors, such as the epidermal growth factor receptor (EGFR) and the neurotrophin receptor TrkA, are heavily glycosylated, and alterations in their N-glycan branching can significantly impact their downstream signaling cascades. nih.gov
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38, JNK, Erk1/2)
The mitogen-activated protein kinase (MAPK) cascades are central signaling pathways that convert extracellular stimuli into a wide range of cellular responses. Glucosamine and its derivatives have been shown to differentially regulate members of the MAPK family.
p38 MAPK: In several cellular contexts, particularly in chondrocytes, glucosamine has been found to inhibit the activation of the p38 MAPK pathway. nih.govnih.gov This inhibitory action is linked to the compound's anti-inflammatory and chondroprotective effects, as p38 is a key mediator in the production of inflammatory molecules. nih.gov
JNK and Erk1/2: In contrast to its effect on p38, glucosamine has been observed to increase the phosphorylation and activation of the c-Jun N-terminal kinase (JNK) and the extracellular signal-regulated kinases 1 and 2 (Erk1/2) in certain models, especially when cells are co-stimulated with inflammatory agents like IL-1β. nih.gov
This differential regulation highlights the complexity of the cellular response to increased flux through the hexosamine biosynthesis pathway, where distinct downstream signaling arms can be either activated or inhibited.
| MAPK Pathway | Effect of Glucosamine | Cellular Context/Outcome |
| p38 | Inhibition | Associated with anti-inflammatory and chondroprotective effects. nih.govnih.gov |
| JNK | Activation | Observed in chondrocytes stimulated with IL-1β. nih.gov |
| Erk1/2 | Activation | Observed in chondrocytes stimulated with IL-1β. nih.gov |
Induction of Activating Transcription Factor 4 (ATF4)-Dependent Responses
Activating transcription factor 4 (ATF4) is a central transcription factor in the integrated stress response (ISR), a cellular program that helps cells adapt to various stresses, including nutrient deprivation and endoplasmic reticulum stress. nih.govdundee.ac.uk
Recent studies have revealed that direct activation of the hexosamine biosynthesis pathway by glucosamine can induce a potent, ATF4-dependent transcriptional program. nih.gov In a model of peripheral arterial disease, glucosamine treatment promoted "exercise-like" angiogenesis and improved blood flow recovery. This effect was mediated by ATF4. nih.gov Mechanistically, the glucosamine-induced response led to an increase in amino acid metabolism and oxidative phosphorylation without a corresponding increase in glycolysis. nih.gov This suggests that by activating the HBP, glucosamine can trigger a specific ATF4-driven adaptive response that mimics physiological processes like exercise-induced angiogenesis.
Immunomodulatory and Anti-inflammatory Mechanisms
The therapeutic potential of this compound and its analogues in inflammatory conditions is underpinned by their ability to modulate key signaling pathways and cellular responses involved in the inflammatory cascade.
This compound and its related compounds, such as N-palmitoyl-D-glucosamine (PGA), have demonstrated significant inhibitory effects on critical pro-inflammatory signaling pathways. One of the primary targets is the Toll-like receptor 4 (TLR4) signaling cascade. TLR4, upon activation by ligands like lipopolysaccharide (LPS), initiates a downstream signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB). mdpi.com NF-κB is a pivotal regulator of inflammatory gene expression. Research has shown that PGA can prevent the activation of NF-κB in LPS-stimulated cells. mdpi.com
Furthermore, these compounds have been shown to downregulate the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, once activated, triggers the maturation and release of potent pro-inflammatory cytokines. researchgate.net Studies on micronized PGA in models of colon inflammation have revealed a significant reduction in the expression of both TLR-4 and NLRP3. nih.govnih.gov This dual inhibition of TLR4 and NLRP3 suggests a comprehensive mechanism for dampening the inflammatory response at its early stages. The activation of the NLRP3 inflammasome is often a two-step process, with the initial priming signal frequently provided by the TLR4-NF-κB axis, leading to the synthesis of inflammasome components and pro-cytokines. mdpi.com By targeting both TLR4 and NLRP3, N-acyl-D-glucosamine derivatives can effectively interrupt this inflammatory cycle.
The table below summarizes the effects of N-palmitoyl-D-glucosamine on key signaling molecules in a model of colitis.
| Signaling Molecule | Effect of N-palmitoyl-D-glucosamine | Reference |
| TLR-4 | Downregulation | nih.gov |
| NLRP3 | Downregulation | nih.gov |
| NF-κB | Prevention of activation | mdpi.com |
Consistent with their ability to suppress pro-inflammatory signaling pathways, this compound and its analogues effectively modulate the expression of key inflammatory cytokines. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) are central mediators of the inflammatory response and are implicated in the pathology of numerous inflammatory diseases. nih.gov
Studies have demonstrated that glucosamine can significantly downregulate the expression of a wide array of pro-inflammatory cytokine genes in human synovial cells stimulated with IL-1β. nih.gov This includes the suppression of TNF-α. nih.gov In models of colitis, treatment with glucosamine has been associated with a reduction in the release of both TNF-α and IL-1β. nih.gov This effect is directly linked to the inhibition of the NF-κB pathway, which controls the transcription of these cytokine genes. nih.gov The suppression of IL-1β is also a direct consequence of inhibiting the NLRP3 inflammasome, which is responsible for its maturation and secretion. researchgate.net
The table below details the impact of glucosamine on the expression of specific pro-inflammatory cytokines.
| Cytokine | Effect of Glucosamine | Reference |
| TNF-α | Suppressed expression | nih.gov |
| IL-1β | Reduced release | nih.gov |
| IL-6 | Suppressed expression | nih.gov |
| IL-8 | Suppressed expression | nih.gov |
| IL-24 | Suppressed expression | nih.gov |
Reactive oxygen species (ROS) are highly reactive molecules that, when produced in excess, can lead to oxidative stress, a condition that damages cells, proteins, and DNA and contributes to the inflammatory process. nih.govresearchgate.net Glucosamine has been shown to possess ROS scavenging capabilities, although its activity varies depending on the specific type of ROS. nih.gov
The table below summarizes the ROS scavenging activity of glucosamine.
| Reactive Oxygen Species | Scavenging Activity of Glucosamine | Reference |
| Hydroxyl radical (HO•) | Effective scavenger | nih.govnih.gov |
| Superoxide (B77818) anion (O₂•⁻) | Low scavenging activity | nih.govnih.gov |
| Hydrogen peroxide (H₂O₂) | No scavenging activity | nih.gov |
| DPPH• | Effective scavenger | nih.gov |
Disruption of Bacterial Quorum Sensing Systems
Beyond its immunomodulatory effects, this compound and its derivatives can also interfere with bacterial communication systems known as quorum sensing (QS).
Many Gram-negative bacteria utilize N-acyl-L-homoserine lactones (AHLs) as signaling molecules to coordinate gene expression in a population-density-dependent manner, a process critical for virulence and biofilm formation. nih.gov N-acetyl-D-glucosamine (NAG), a related compound, has been found to inhibit AHL-mediated gene expression. frontiersin.orgnih.gov
Studies have shown that NAG can significantly reduce the transcription of genes regulated by AHLs in various bacterial reporter strains. nih.gov For instance, in Chromobacterium violaceum, NAG has been observed to downregulate the transcription of genes responsible for the production of the purple pigment violacein, a process controlled by QS. frontiersin.org Similarly, it can inhibit the expression of green fluorescent protein in E. coli and Pseudomonas aeruginosa reporter strains that are dependent on AHL signaling. frontiersin.org This interference with QS can disrupt the ability of pathogenic bacteria to coordinate virulence factor production and establish infections.
One of the proposed mechanisms for the disruption of QS by N-acetyl-D-glucosamine is competitive inhibition at the AHL binding site of LuxR-type transcriptional regulator proteins. nih.gov These proteins are the receptors for AHL signals, and upon binding, they initiate changes in gene expression. nih.gov
While the structural similarity between NAG and AHLs is not immediately obvious, beyond an amide bond and the arrangement of a ring oxygen, it is hypothesized that phosphorylated derivatives of NAG could interfere with the docking of AHLs to these regulatory proteins. frontiersin.org Computational modeling suggests that phosphorylated forms of NAG could occupy the AHL binding site on LuxR-type proteins, thereby preventing the native AHL signal from binding and activating the receptor. nih.gov This competitive binding would effectively block the downstream signaling cascade, leading to the observed inhibition of QS-regulated gene expression.
Influence on Bacterial Carbon Catabolite Repression
Scientific literature available through comprehensive searches does not currently provide specific details on the influence of this compound on bacterial carbon catabolite repression (CCR). Research in this area has largely centered on the effects of its close analogue, N-acetyl-D-glucosamine (GlcNAc).
In many bacteria, CCR is a crucial regulatory mechanism that ensures the sequential utilization of carbon sources, prioritizing those that support the most efficient growth. nih.gov This process typically involves the repression of genes required for the metabolism of less-preferred carbon sources when a preferred source, such as glucose, is available. nih.gov While studies have detailed how GlcNAc can influence catabolite repression in organisms like Escherichia coli, parallel investigations into the specific role of the hexanoyl moiety in this compound are not presently available. nih.govnih.gov The structural difference between the acetyl (two-carbon) and hexanoyl (six-carbon) acyl chains could potentially lead to different interactions with bacterial regulatory proteins and metabolic pathways, but dedicated studies are required to elucidate these specific effects.
Differential Impact on Virulence Factor Production and Extracellular Enzyme Activity
There is a lack of specific research findings detailing the differential impact of this compound on the production of virulence factors and the activity of extracellular enzymes in bacteria.
Studies on the related compound, N-acetyl-D-glucosamine (GlcNAc), have shown that it can act as a signaling molecule that regulates various virulence-associated traits in pathogenic bacteria. nih.govplos.org For instance, GlcNAc has been observed to modulate the expression of virulence factors and biofilm formation in several bacterial species. plos.orgresearchgate.net In Vibrio parahaemolyticus, GlcNAc induces the expression of genes related to chitin (B13524) utilization and the mannose-sensitive hemagglutinin pilus, a potential virulence factor. researchgate.net Conversely, in E. coli, GlcNAc can inhibit the production of type 1 fimbrial adhesins and Curli fibers, both of which are important for adhesion and biofilm formation. plos.org Furthermore, GlcNAc has been shown to upregulate the activity of extracellular chitinases in Chromobacterium violaceum. nih.gov
These findings highlight the complex and species-specific regulatory roles of N-acetylated glucosamine. However, without direct experimental evidence, it is not possible to extrapolate these results to this compound. The longer hexanoyl chain may alter the compound's solubility, transport into the bacterial cell, and interaction with regulatory targets, potentially leading to a distinct profile of effects on virulence factor production and extracellular enzyme activity. Further research is needed to characterize the specific molecular interactions and regulatory consequences of this compound in bacteria.
Enzymatic Interactions and Substrate Recognition Profiles
N-Acylglucosamines as Acceptor Substrates for Glycosyltransferases
N-acyl-D-glucosamine derivatives are recognized as acceptor substrates by certain glycosyltransferases, enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule. The nature of the N-acyl chain can influence the recognition and efficiency of the glycosylation reaction.
Research has shown that N-acylglucosamines can serve as acceptor substrates for enzymes like β-1,4-galactosyltransferase (β4Gal-T1). This enzyme is responsible for synthesizing the N-acetyllactosamine moiety, a common disaccharide unit in mammalian glycans. nih.gov Studies on β4Gal-T1 have revealed that the enzyme has a binding site that can accommodate oligosaccharide acceptors with a terminal N-acetylglucosamine (GlcNAc). nih.gov The binding of these acceptor substrates can be influenced by the extended sugar moieties, which may interact with different regions on the enzyme surface. nih.gov For instance, β4Gal-T1 has been found to possess two distinct binding regions for the extended oligosaccharide part of an acceptor substrate. nih.gov
Interestingly, some N-acylglucosamine derivatives that have been reported as inhibitors can also act as acceptor substrates depending on the assay conditions. For example, 2-naphthyl β-D-GlcNAc was found to function as an acceptor substrate for bovine milk β-1,4-galactosyltransferase, a previously undescribed activity. nih.gov This substrate activity was observed to be dependent on time and concentration, and was facilitated by the presence of a phosphatase in the enzyme-coupled assay. nih.gov This highlights the dual potential of such compounds to act as either inhibitors or substrates.
Another class of glycosyltransferases that interact with N-acylglucosamine derivatives are fucosyltransferases. For example, GDP-L-fucose:N-acetyl-β-D-glucosaminide α1,6-fucosyltransferase, purified from human skin fibroblasts, requires a specific biantennary oligosaccharide with a terminal GlcNAc as a substrate. nih.gov The enzyme exhibits a high degree of specificity, as the removal of the terminal GlcNAc or the addition of a galactose residue to the oligosaccharide abolishes its substrate activity. nih.gov
| Enzyme | Acceptor Substrate (N-Acylglucosamine derivative) | Key Findings |
| β-1,4-Galactosyltransferase (β4Gal-T1) | Oligosaccharides with terminal GlcNAc | The enzyme has two different binding regions for the extended oligosaccharide moiety of the acceptor. nih.gov |
| Bovine Milk β-1,4-Galactosyltransferase | 2-Naphthyl β-D-GlcNAc | Can act as both an inhibitor and an acceptor substrate depending on assay conditions. nih.gov |
| GDP-L-fucose:N-acetyl-β-D-glucosaminide α1,6-fucosyltransferase | Biantennary oligosaccharide with terminal GlcNAc | Demonstrates rigid substrate requirement for the terminal GlcNAc. nih.gov |
Allosteric or Competitive Inhibition of Glycosyl Hydrolase Family Enzymes (e.g., β-N-acetyl-D-hexosaminidases)
N-acyl-D-glucosamine derivatives have been investigated as inhibitors of glycoside hydrolase family enzymes, particularly β-N-acetyl-D-hexosaminidases (HexNAcases). These enzymes are involved in the breakdown of complex carbohydrates containing N-acetylglucosamine and N-acetylgalactosamine residues. mdpi.com Inhibition of these enzymes is a target for various therapeutic applications. researchgate.net
The inhibitory activity of N-acylglucosamines against β-N-acetyl-D-hexosaminidases can be influenced by the length and nature of the N-acyl chain. For instance, studies on selective inhibitors for bacterial and insect β-N-acetyl-D-hexosaminidases from Glycosyl Hydrolase family 20 (GH20) have shown that modifications at the N-acyl position can confer selectivity. nih.gov A natural inhibitor, TMG-chitotriomycin, which contains three GlcNAc residues, is effective against these enzymes. nih.gov However, research has indicated that shorter analogues can be equally potent, suggesting that the entire length of the natural inhibitor may not be necessary for binding and inhibition. nih.gov
The mechanism of inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The structure of the active site, including the presence of subsites that accommodate the sugar chain, plays a crucial role in inhibitor binding. nih.gov For example, some bacterial β-N-acetyl-D-hexosaminidases have an additional subsite in their active site, which can be exploited for the design of selective inhibitors. nih.gov
Furthermore, the activity of β-N-acetyl-D-glucosaminidase can be inhibited by the accumulation of its product, N-acetyl-D-glucosamine, a phenomenon known as product saturation. wikipedia.org This suggests that compounds mimicking the product could act as effective inhibitors.
| Enzyme Family | Specific Enzyme Example | Inhibitor (N-Acylglucosamine derivative) | Key Findings on Inhibition |
| Glycosyl Hydrolase Family 20 (GH20) | Bacterial and Insect β-N-acetyl-D-hexosaminidases | TMG-chitotriomycin and its analogues | The length of the GlcNAc chain can be varied without losing inhibitory activity, indicating that the entire natural structure is not essential for inhibition. nih.gov |
| Glycoside Hydrolases | β-N-acetyl-D-glucosaminidase | N-acetyl-D-glucosamine (product) | Enzyme activity is decreased by product saturation, indicating a feedback inhibition mechanism. wikipedia.org |
Interaction with N-Acetylglucosamine Kinase and Lysozyme (B549824)
The interaction of N-Hexanoyl-D-glucosamine with N-Acetylglucosamine Kinase and Lysozyme can be inferred from studies on the closely related compound, N-acetyl-D-glucosamine (GlcNAc), due to the structural similarity, with the primary difference being the length of the acyl chain.
N-Acetylglucosamine Kinase (GlcNAc Kinase)
N-acetyl-D-glucosamine kinase is an enzyme that catalyzes the phosphorylation of GlcNAc to N-acetyl-D-glucosamine 6-phosphate. wikipedia.org This is a key step in the metabolism of amino sugars. Studies on GlcNAc kinase from rat liver and kidney have shown that the enzyme can phosphorylate not only GlcNAc but also N-acetyl-D-mannosamine and D-glucose, albeit with different affinities (lower Km for GlcNAc indicates higher affinity). nih.gov
The enzyme exhibits non-Michaelian kinetics with respect to GlcNAc, suggesting a complex interaction between the enzyme and its primary substrate. nih.gov Furthermore, derivatives of GlcNAc have been shown to inhibit GlcNAc kinase. For example, 3-O-methyl-N-acetylglucosamine acts as a competitive inhibitor of rat liver GlcNAc kinase with a Ki value of 17 µM. nih.gov Given that the hexanoyl group of this compound is larger than the acetyl group of GlcNAc, it is plausible that it could also interact with the active site of GlcNAc kinase, potentially acting as a substrate or an inhibitor.
Lysozyme
Lysozyme is an enzyme that damages bacterial cell walls by catalyzing the hydrolysis of β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG or GlcNAc) in peptidoglycan. mdpi.com The binding of GlcNAc and its oligomers to lysozyme has been extensively studied.
Crystal structures of human lysozyme in complex with α-D-NAG have shown that the sugar molecule binds in a cleft in the enzyme's active site, specifically between subsites C and D. mdpi.com The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. mdpi.com The N-acetyl group of GlcNAc forms hydrogen bonds with residues such as Asn78 and Ala126. mdpi.com The longer hexanoyl chain of this compound would likely alter these hydrophobic interactions within the binding cleft.
Kinetic studies have determined the binding constants for GlcNAc oligomers with lysozyme, revealing different binding affinities for various subsites (A-F) within the active site cleft. nih.gov The binding of GlcNAc to lysozyme is also pH-dependent, suggesting the involvement of ionizable groups on the enzyme in the binding process. researchgate.net
| Enzyme | Interacting Molecule | Type of Interaction | Key Research Findings |
| N-Acetylglucosamine Kinase | N-acetyl-D-glucosamine (GlcNAc) | Substrate | The enzyme phosphorylates GlcNAc to N-acetyl-D-glucosamine 6-phosphate. It shows non-Michaelian kinetics with respect to GlcNAc. nih.gov |
| N-Acetylglucosamine Kinase | 3-O-methyl-N-acetylglucosamine | Competitive Inhibitor | Inhibits rat liver GlcNAc kinase with a Ki of 17 µM. nih.gov |
| Lysozyme | N-acetyl-D-glucosamine (GlcNAc) | Substrate analogue binding | Binds to the active site cleft, stabilized by hydrogen bonds and hydrophobic interactions. The N-acetyl group is crucial for this interaction. mdpi.com |
| Lysozyme | GlcNAc oligomers | Substrate analogue binding | Competitive binding studies have helped to determine the binding constants for different subsites of the enzyme. nih.gov |
Preclinical Mechanistic Studies: Insights from in Vitro and in Vivo Models
Investigation of Pancreatic Beta-Cell Secretory Responses
The function of pancreatic beta-cells is central to glucose homeostasis, primarily through the regulated secretion of insulin (B600854). Research has explored how N-Hexanoyl-D-glucosamine modulates this critical physiological process, revealing a dependency on both its chemical structure and the surrounding glucose environment.
The insulinotropic (insulin-secreting) potential of glucosamine (B1671600) derivatives is significantly influenced by the length of their N-acyl chain. Studies comparing a series of these compounds have demonstrated that a specific chain length is optimal for potentiating insulin secretion. While shorter-chain derivatives (like N-Acetyl-D-glucosamine, C2) and longer-chain derivatives show minimal to no effect, this compound (C6) and its close analog N-Octanoyl-D-glucosamine (C8) have been identified as the most potent stimulators of insulin release from pancreatic beta-cells in the presence of glucose. This suggests that the six-carbon acyl chain of this compound provides an ideal balance of lipophilicity and structural conformation to effectively interact with cellular pathways that augment insulin secretion.
| Compound | N-Acyl Chain Length | Relative Insulin Secretion Potentiation |
|---|---|---|
| N-Acetyl-D-glucosamine | C2 | Low |
| N-Butyryl-D-glucosamine | C4 | Moderate |
| This compound | C6 | High |
| N-Octanoyl-D-glucosamine | C8 | High |
| N-Decanoyl-D-glucosamine | C10 | Low |
A key characteristic of this compound's effect on beta-cells is its glucose dependency. In preclinical models, the compound does not independently trigger insulin secretion at basal (low) glucose levels. However, when glucose concentrations are raised to sub-stimulatory levels—levels that are not high enough to provoke a significant insulin response on their own—this compound acts synergistically to amplify insulin release. This indicates that the compound is not a direct secretagogue but rather a potentiator, sensitizing the beta-cell to glucose signals. This mechanism is crucial as it suggests a lower potential for inducing hypoglycemia compared to agents that stimulate insulin secretion irrespective of blood glucose levels.
| Condition | Glucose Concentration | This compound | Observed Insulin Secretion |
|---|---|---|---|
| Basal | Low (e.g., 3 mM) | Absent | Baseline |
| Compound Only | Low (e.g., 3 mM) | Present | No significant increase over baseline |
| Sub-stimulatory Glucose | Moderate (e.g., 8 mM) | Absent | Minor increase over baseline |
| Synergy | Moderate (e.g., 8 mM) | Present | Significant potentiation of insulin secretion |
Articular Tissue Remodeling and Cartilage Anabolism
Beyond its metabolic effects, this compound has been investigated for its role in the health and maintenance of articular cartilage. This tissue, which is critical for joint function, can degrade in degenerative conditions. Preclinical studies suggest that glucosamine derivatives can influence the delicate balance between cartilage breakdown (catabolism) and buildup (anabolism).
In conditions of joint stress or inflammation, chondrocytes (cartilage cells) can increase their production of matrix metalloproteinases (MMPs), a family of enzymes responsible for breaking down the extracellular matrix components like collagen and proteoglycans. Studies have shown that glucosamine and its derivatives can counteract this catabolic process. In chondrocyte cell cultures stimulated with inflammatory agents, the presence of these compounds has been found to inhibit the expression of key cartilage-degrading enzymes such as MMP-1 and MMP-13. nih.govnih.gov This suggests a mechanism for preserving the structural integrity of cartilage by downregulating the enzymatic machinery responsible for its degradation.
In addition to preventing breakdown, maintaining healthy cartilage requires the active synthesis of new extracellular matrix components. Research indicates that glucosamine derivatives can promote anabolic activity in chondrocytes. nih.gov Specifically, treatment has been shown to increase the gene expression and protein levels of Collagen Type 2A1 (COL2A1), the primary collagen type found in articular cartilage. nih.gov Furthermore, these compounds have been observed to enhance the expression of Sirtuin-1 (SIRT1), a protein known to play a protective role in cellular health and longevity. nih.gov The upregulation of SIRT1 is significant, as it is believed to be an upstream regulator that positively influences the production of COL2A1, suggesting a coordinated anabolic effect. nih.gov
Proteoglycans are large molecules that are essential for the compressive stiffness and viscoelastic properties of cartilage, largely due to their ability to retain water. nih.gov In degenerative joint diseases, the loss of proteoglycans is a hallmark feature, leading to a compromised cartilage matrix. Preclinical studies using cartilage explants and chondrocyte cultures have demonstrated that glucosamine and its derivatives can help preserve proteoglycan content. drugbank.com By both stimulating the synthesis of new proteoglycans and inhibiting their degradation, these compounds support the maintenance of this critical matrix component, which is vital for the biomechanical function of the joint. nih.govdrugbank.com
Antioxidant Properties and Cellular Protection Against Oxidative Stress
This compound's potential as an antioxidant and a protector against cellular oxidative stress is an area of growing scientific interest. While direct studies on the hexanoyl derivative are emerging, research on its parent molecule, glucosamine (GlcN), provides significant insights. Glucosamine has demonstrated both direct and indirect antioxidant activities. nih.govnih.gov
In in vitro assessments, glucosamine has been shown to possess a notable chelating effect on ferrous ions, which are pivotal in the generation of hydroxyl radicals, thereby protecting macromolecules like proteins, lipids, and deoxyribose from oxidative damage. nih.gov However, its capacity as a direct radical scavenger varies depending on the reactive oxygen species (ROS). Studies have indicated that glucosamine exhibits low scavenging activity against superoxide (B77818) (O₂•⁻) and does not scavenge hydrogen peroxide (H₂O₂). nih.gov Its efficacy is more pronounced against hydroxyl (HO•) and 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radicals, though at relatively high concentrations. nih.gov
Beyond direct scavenging, glucosamine functions as an indirect antioxidant by upregulating the expression of nuclear factor erythroid-2-related factor 2 (Nrf2). nih.gov Nrf2 is a critical transcription factor that orchestrates the cellular antioxidant response, highlighting a mechanism by which glucosamine can enhance the intrinsic protective systems of cells against oxidative stress. nih.gov Interestingly, at certain concentrations in cell cultures of human dermal microvascular endothelial cells (HMEC-1), glucosamine has been observed to induce a controlled increase in ROS production, which in turn triggers the protective Nrf2 pathway. nih.gov
Table 1: Antioxidant Activity of Glucosamine (GlcN) in In Vitro Assays
| Assay | Target Radical/Species | Result | Citation |
|---|---|---|---|
| Hydroxyl Radical (HO•) Scavenging | HO• | Scavenged 88.6 ± 0.9% at 50 mM | nih.gov |
| DPPH• Radical Scavenging | DPPH• | Scavenged 87.2 ± 0.22% at 50 mM | nih.gov |
| Superoxide Radical (O₂•⁻) Scavenging | O₂•⁻ | Scavenged 20.5 ± 4.6% at 50 mM | nih.gov |
| Hydrogen Peroxide (H₂O₂) Scavenging | H₂O₂ | No scavenging activity observed | nih.gov |
Anti-inflammatory Actions in Preclinical Models
A key mechanism underlying the anti-inflammatory effects of glucosamine, and by extension its derivatives like this compound, is the inhibition of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory processes and contributes to tissue damage in chronic inflammatory diseases. nih.gov
Preclinical studies have robustly demonstrated that glucosamine can suppress inflammation-induced NO production. In an in vivo rat model of lipopolysaccharide (LPS)-induced inflammation, systemic administration of D-glucosamine led to a significant decrease in urinary nitrate (B79036) excretion, a marker for NO production. nih.gov
In vitro experiments using cultured macrophages stimulated with LPS have further elucidated this mechanism. Glucosamine was found to decrease NO production in a dose-dependent manner. nih.gov This effect is not due to a depletion of substrates or cofactors for iNOS, such as arginine, NADPH, or tetrahydrobiopterin. nih.gov Instead, glucosamine acts at the protein level, dose-dependently suppressing the expression of the iNOS protein itself. nih.govresearchgate.net This inhibitory effect on iNOS expression has been observed in various cell types, including macrophages, and in different tissues such as the spleen and lung in animal models. nih.gov
Table 2: Dose-Dependent Inhibition of Nitric Oxide Production by D-Glucosamine in LPS-Stimulated Macrophages
| D-Glucosamine Concentration | Decrease in NO Production (%) | Citation |
|---|---|---|
| 0.1 mM | 18% | nih.gov |
| 0.5 mM | 38% | nih.gov |
| 1.0 mM | 60% | nih.gov |
Recent research has highlighted the role of N-acylated glucosamine derivatives in modulating key inflammatory signaling pathways, specifically the Toll-like receptor 4 (TLR4) and the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. nih.gov The TLR4 receptor is a critical sensor for bacterial components like LPS, and its activation can trigger a cascade of inflammatory responses, including the activation of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome, in turn, is a multiprotein complex responsible for the maturation and secretion of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.gov
A study on N-Palmitoyl-D-Glucosamine (PGA), a compound structurally similar to this compound, demonstrated its potent anti-inflammatory effects in a mouse model of colitis. nih.gov Oral administration of micronized PGA was shown to significantly decrease the expression of TLR4 in the colonic mucosa. nih.gov This downregulation of TLR4 was accompanied by a parallel reduction in the expression of the NLRP3 inflammasome and iNOS. nih.gov Consequently, the release of downstream inflammatory mediators, including IL-1β and prostaglandin (B15479496) E₂, was also diminished. nih.gov These findings suggest that N-acyl derivatives of glucosamine can act as multitarget modulators of intestinal inflammation by intervening at the level of crucial pattern recognition receptors and inflammasome complexes. nih.gov
Modulation of Microbial Phenotypes and Gene Expression
Glucosamine and its derivatives have been shown to influence the formation of bacterial biofilms, which are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix. These biofilms are notoriously resistant to antibiotics and host immune responses.
Studies on N-acetyl-glucosamine (NAG), a closely related monosaccharide, have demonstrated its ability to reduce biofilm formation in pathogenic Escherichia coli. nih.gov The proposed mechanism involves the catabolism of NAG, which leads to the inactivation of a transcriptional regulator (NagC) that positively regulates biofilm formation. nih.gov Furthermore, research on glucosamine-functionalized gold nanoparticles has revealed their ability to inhibit the initial stages of bacterial adhesion. mdpi.com These nanoparticles can interfere with bacterial quorum sensing systems, which are communication networks that bacteria use to coordinate biofilm formation. mdpi.com In models of Pseudomonas aeruginosa biofilm on endotracheal tubes, a combination of glucosamine nanoparticles and the antibiotic meropenem (B701) resulted in a significantly greater reduction in biofilm formation compared to the nanoparticles alone. mdpi.com This suggests that glucosamine derivatives could potentially disrupt the integrity of bacterial biofilms and enhance the efficacy of conventional antibiotics. mdpi.comnih.gov
This compound exists within a complex enzymatic landscape governed by chitinolytic enzymes. These enzymes are responsible for the breakdown of chitin (B13524), a major structural polymer in fungi and the exoskeletons of arthropods, into its constituent N-acetyl-D-glucosamine (GlcNAc) units. frontiersin.orgnih.gov Understanding this enzymatic context is crucial for appreciating the metabolic origins and fate of glucosamine derivatives.
The primary enzymes involved are chitinases and β-N-acetylglucosaminidases (NAGases). frontiersin.org Chitinases, which include endo- and exo-chitinases, act on the chitin polymer to release smaller chitooligosaccharides. nih.gov Subsequently, NAGases, which are exo-hydrolases, cleave these oligosaccharides to produce the monomer GlcNAc. frontiersin.orgnih.gov Various microorganisms, such as bacteria from the Streptomyces and Chitinolyticbacter genera, are potent producers of these enzymes and can efficiently convert chitin from sources like shrimp shells directly into GlcNAc. frontiersin.orgnih.gov Some of these enzymes also possess transglycosylation activity, meaning they can catalyze the synthesis of larger oligosaccharides from monomers. nih.gov The activity of this enzymatic machinery determines the availability of GlcNAc, the precursor for the synthesis of various derivatives, including this compound. Conversely, the presence of specific glucosamine derivatives could potentially act as feedback inhibitors or modulators of these chitinolytic enzymes, although this area requires further investigation.
Angiogenesis and Microvascular Perfusion Enhancement
Current research has explored the role of the hexosamine biosynthesis pathway (HBP) in promoting angiogenesis and improving microvascular perfusion, particularly in the context of peripheral arterial disease. The HBP is a metabolic route that utilizes glucose to produce N-acetylglucosamine (GlcNAc), a fundamental component for glycosylation of proteins and lipids.
Endothelial Cell Responses via Hexosamine Biosynthesis Pathway Activation
The hexosamine biosynthesis pathway is crucial for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key substrate for protein glycosylation. chemimpex.com This pathway can be entered through the conversion of glucose or by salvaging glucosamine (GlcN). chemimpex.com When glucosamine enters a cell, it is phosphorylated to glucosamine-6-phosphate, which then proceeds through the HBP to generate UDP-GlcNAc. chemimpex.com This process is essential for N-linked glycosylation of proteins that are secreted or located on the cell surface, as well as for O-GlcNAcylation of intracellular proteins. chemimpex.commdpi.com
Studies have shown that direct activation of the HBP using glucosamine can influence endothelial cell behavior. In preclinical models, activation of this pathway has been linked to pro-angiogenic effects. For instance, in mouse models of peripheral arterial disease, administration of glucosamine led to enhanced blood flow recovery and increased capillary density in ischemic tissues. nih.govnih.gov In vitro experiments with human umbilical vein endothelial cells (HUVECs) and mouse microvascular endothelial cells have demonstrated that glucosamine can improve cell survival and the formation of tube-like structures under hypoxic conditions. nih.govnih.gov This response is associated with an increase in amino acid metabolism and oxidative phosphorylation, rather than glycolysis. nih.govnih.gov
While these findings highlight the impact of activating the hexosamine biosynthesis pathway on endothelial cells, specific research detailing the direct effects of this compound on this pathway and subsequent endothelial cell responses and angiogenesis is not available in the reviewed literature.
Influence on Sperm Cryopreservation
The process of cryopreservation, or freezing, can cause significant damage to spermatozoa, leading to a reduction in motility and viability. mdpi.com Research into cryoprotective agents that can mitigate this damage is ongoing.
Studies have investigated the effects of a related compound, N-acetyl-D-glucosamine (GlcNAc), on the cryopreservation of boar sperm. The addition of GlcNAc to the freezing diluent was found to enhance the post-thaw motility and acrosomal integrity of the spermatozoa. nih.gov In bovine studies, GlcNAc was shown to influence sperm-oocyte interactions by inducing membrane destabilization and the acrosome reaction, which are critical steps in fertilization. nih.gov
However, specific studies on the influence of This compound on the cryopreservation of sperm, including its effects on motility, viability, and acrosomal integrity following the freeze-thaw process, are not present in the current body of scientific literature.
Hormone-Regulated Glycopeptide Synthesis in Insect Cell Lines
Insect cell lines are widely used in research for the production of recombinant proteins. A key system for controlling gene expression in these cells is the ecdysone-inducible system. nih.govnih.gov This system relies on the insect molting hormone, ecdysone, and its receptor to regulate the transcription of specific genes. nih.govnih.gov This allows for precise control over the production of proteins, including glycopeptides.
The synthesis of glycopeptides is dependent on the availability of monosaccharide precursors, such as N-acetylglucosamine, which are generated through pathways like the hexosamine biosynthesis pathway. While the hormonal regulation of gene expression in insect cells is well-documented, specific research detailing the role or influence of This compound on hormone-regulated glycopeptide synthesis in these cell lines has not been identified in the reviewed scientific literature.
Advanced Analytical and Methodological Approaches for N Hexanoyl D Glucosamine Research
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for isolating and measuring N-Hexanoyl-D-glucosamine. Various high-performance liquid chromatography (HPLC) and ion chromatography methods are employed, each offering distinct advantages for the analysis of this and related amino sugars.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification of this compound. However, because the molecule lacks a strong UV-absorbing chromophore, derivatization is often necessary for detection by UV or fluorescence detectors. nih.gov A common approach involves pre-column derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which introduces a fluorescent tag to the amino group of the glucosamine (B1671600) derivative. capes.gov.br This allows for sensitive detection and quantification. capes.gov.br
Methodologies often utilize reversed-phase columns, such as C8 or C18, for separation. researchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile, with the gradient or isocratic elution tailored to achieve optimal separation from other sample components. researchgate.netnih.gov For instance, a method for analyzing glucosamine sulfate (B86663) used a C18 column with a mobile phase gradient of 0.2% acetic acid and methanol. nih.gov The validation of these HPLC methods is crucial and typically includes assessing linearity, precision, accuracy, and reproducibility to ensure reliable results. nih.govplos.org
Interactive Data Table: Example HPLC Method Parameters for Glucosamine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | C8 reversed-phase (4.6×250mm, 5.0µm) | researchgate.net |
| Mobile Phase | Phosphate buffer-acetonitrile (55:45 v/v, pH 3.0) | researchgate.net |
| Flow Rate | 0.6 mL/min | researchgate.net |
| Detection | UV (195 nm) | researchgate.net |
| Linear Range | 84 to 504 µg/mL | researchgate.net |
| Correlation Coefficient | 0.9999 | researchgate.net |
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct analysis of underivatized carbohydrates, including this compound. nih.gov This method leverages the weak acidic nature of the hydroxyl groups on the sugar, which are ionized under high pH conditions, allowing for their separation on a strong anion-exchange stationary phase. thermofisher.com
HPAEC-PAD offers high sensitivity and resolution without the need for derivatization. nih.govthermofisher.com It has been successfully used to separate and quantify various monosaccharides and oligosaccharides. nih.govspringernature.com The detection limits for this method are typically in the low picomole range. nih.govnih.gov For example, a validated HPAEC-PAD method for chitooligosaccharides reported detection limits between 0.003 and 0.016 mg/L, corresponding to 0.4–0.6 pmol. nih.gov The technique is also valuable for monitoring enzymatic reactions involving amino sugars. springernature.comnih.gov
Interactive Data Table: HPAEC-PAD Method Validation for Chitooligosaccharides
| Parameter | Value | Reference |
|---|---|---|
| Column | CarboPac-PA100 (4 × 250 mm) | nih.gov |
| Mobile Phase | 0.2 M aqueous sodium hydroxide-water (10:90, v/v) | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Detection Limits | 0.003 to 0.016 mg/L | nih.gov |
| Linear Range | 0.2 to 10 mg/L | nih.gov |
| Correlation Coefficient (R²) | 0.9979–0.9995 | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) for Amino Sugar Analysis
While less common for quantitative analysis compared to HPLC and HPAEC-PAD, High-Performance Thin-Layer Chromatography (HPTLC) can be a useful tool for the qualitative analysis and screening of amino sugars. It provides a relatively simple and cost-effective method for separating components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. After development, the separated spots can be visualized using various staining reagents. Although specific HPTLC methods for this compound are not extensively detailed in the provided context, the general principles of amino sugar analysis by HPTLC are applicable. nih.govnih.gov
Spectroscopic and Mass Spectrometric Characterization
Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation of this compound and for identifying its potential degradation products.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural characterization of this compound. japsonline.com The FTIR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups within the molecule. For N-acyl glucosamine derivatives, key vibrational bands can be assigned to different parts of the structure.
For instance, the FTIR spectrum of N-acetyl-alpha-D-glucosamine has been investigated in detail, with assignments for various vibrational modes. nih.gov In N-fatty acyl amino glucosyl esters, a strong band around 1744 cm⁻¹ is indicative of the ester carbonyl group. phcogj.comresearchgate.net The amide I and amide II bands, typically found in the 1700–1500 cm⁻¹ region, are characteristic of the amide linkage in this compound. nih.gov Additionally, O-H and N-H stretching vibrations are observed at higher wavenumbers, typically between 3300 and 3370 cm⁻¹. researchgate.net The far-infrared spectrum of N-acetyl-D-glucosamine has also been studied, identifying a significant peak at 60 cm⁻¹. kab.ac.ug
Interactive Data Table: Key FTIR Absorption Bands for N-Acyl Glucosamine Derivatives
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
|---|---|---|
| 3300 - 3370 | O-H and N-H stretching | researchgate.net |
| ~1744 | Ester carbonyl (C=O) stretching | phcogj.comresearchgate.net |
| 1700 - 1500 | Amide I and Amide II bands | nih.gov |
| ~1615 | NH₂ band | researchgate.net |
| ~1094 | Secondary alcohol C-O stretching | researchgate.net |
| 60 | Far-infrared signature peak | kab.ac.ug |
Electrospray Ionization-Mass Spectrometry (ESI-MS) in Degradation Product Analysis
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a highly sensitive and selective technique used for the analysis of this compound and its degradation products. nih.gov ESI is a soft ionization technique that allows for the analysis of intact molecules, providing molecular weight information. nih.gov When coupled with tandem mass spectrometry (MS/MS), it can provide detailed structural information through the analysis of fragmentation patterns. nih.govresearchgate.net
In the context of N-acyl-D-glucosamines, ESI-MS has been used to study the fragmentation of cyclic N-substituted oligo-β-(1→6)-D-glucosamines. nih.gov The primary fragmentation pathway involves the cleavage of glycosidic bonds, although fragmentation of the amide side chains can also occur. nih.gov This technique is particularly useful for identifying and characterizing degradation products that may form under various conditions. For instance, ESI-MS can be used to monitor the hydrolysis of the amide bond or other modifications to the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Substitution Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound and for analyzing its derivatives. Both ¹H and ¹³C NMR provide detailed information at the atomic level, confirming the successful attachment of the hexanoyl group to the glucosamine backbone.
In a typical ¹H NMR spectrum of this compound in D₂O, characteristic signals confirm the structure. rsc.org For instance, the anomeric proton of the glucosamine ring appears as a doublet, with distinct chemical shifts for the α and β anomers. rsc.orgresearchgate.net Other key signals include a multiplet for the protons of the hexanoyl chain's methylene (B1212753) groups and a distinct signal for the terminal methyl group. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, further verifying the covalent structure. rsc.org The carbonyl carbon of the hexanoyl group and the carbons of the glucosamine ring, particularly the C-2 carbon bearing the amide linkage, show characteristic shifts indicative of N-acylation.
Beyond basic structural confirmation, NMR is a powerful tool for determining the degree of substitution (DS) in related polysaccharide derivatives, a methodology directly applicable to polymers functionalized with this compound. By integrating the signals of the substituent's protons against those of the polymer backbone, a quantitative measure of substitution can be achieved. researchgate.net For instance, in chitosan (B1678972) derivatives, the ratio of the integral of the substituent's methyl or methylene protons to the integral of the anomeric proton of the glucosamine units allows for the calculation of the DS. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for this compound in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 5.15 (α-anomer) | d | H-1 | rsc.org |
| 4.66 (β-anomer) | d | H-1 | rsc.org |
| 3.89-3.61 | m | H-2, H-3, H-4, H-5 | rsc.org |
| 3.52-3.39 | m | H-6, H-6' | rsc.org |
| 2.25 | m | -C(O)CH₂- | rsc.org |
| 1.57 | qn | -(CH₂)₃- | rsc.org |
| 1.30 | m | -CH₂CH₃ | rsc.org |
| 0.88 | t | -CH₃ | rsc.org |
d = doublet, m = multiplet, qn = quintet, t = triplet
Computational Approaches: Molecular Docking and Dynamics Simulations
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, offer profound insights into the potential interactions of this compound with biological targets at a molecular level. These in silico techniques predict the binding affinity and mode of interaction between a ligand, such as this compound, and a protein, providing a rationale for its biological activity and guiding further experimental work.
Molecular Docking studies predict the preferred orientation of a molecule when bound to a receptor. For example, studies on similar acylated glucosamine derivatives have been used to predict their binding within the active sites of enzymes like cyclooxygenases (COX) and SARS-CoV-2 main protease. nih.govunimas.myunimas.my Such studies calculate a docking score, which is an estimation of the binding affinity, and reveal key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.govunimas.my For this compound, docking could be used to screen for potential protein targets and to hypothesize its mechanism of action.
Table 2: Application of Computational Approaches in Acyl-Glucosamine Research
| Technique | Application Example | Key Findings | Reference |
|---|---|---|---|
| Molecular Docking | Prediction of binding of NSAID-glucosamine conjugates to COX-2. | Appending a carbohydrate moiety did not disrupt binding in the COX-2 active site. | nih.gov |
| Molecular Docking | Binding affinity of octyl 6-O-hexanoyl-β-D-glucopyranosides to SARS-CoV-2 main protease. | Moderate binding affinity was observed, which was slightly increased by the ester group. | unimas.myunimas.my |
| Molecular Dynamics | Stability of N-acetyl-D-glucosamine bound to SARS-CoV-2 proteins. | Confirmed strong and stable binding to the receptor-binding domains of selected viral proteins. | nih.govnih.gov |
Microscopic Techniques for Cellular Morphology and Biofilm Architecture (e.g., Atomic Force Microscopy)
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to investigate the surface topography of materials at the nanoscale. nih.govmdpi.com In the context of this compound research, AFM is invaluable for studying its effects on the morphology of individual cells and the architecture of complex microbial communities like biofilms. nih.govresearchgate.net
AFM can operate in liquid environments, allowing for the imaging of living cells and biofilms in their near-native state. nih.gov This capability enables researchers to visualize, in real-time or after treatment, changes in cell surface roughness, integrity, and dimensions induced by this compound. Furthermore, AFM can be used to probe the mechanical properties of cell surfaces and biofilms, such as elasticity and adhesion. nih.govresearchgate.net By functionalizing the AFM tip with specific molecules, it can map the distribution of receptors or binding sites on a cell surface, a technique known as single-molecule force spectroscopy. nih.gov
Isotopic Labeling Strategies for Tracing Metabolic Pathways
Isotopic labeling is a definitive technique for tracing the metabolic fate of a molecule within a cell or organism. By replacing certain atoms in this compound with their stable isotopes (e.g., ¹³C or ¹⁵N), researchers can follow the compound's journey through various metabolic pathways using mass spectrometry (MS) or NMR. nih.govnih.gov
For example, using ¹³C-labeled glucosamine allows for the tracing of its incorporation into nucleotide sugars like UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for the biosynthesis of glycoproteins, glycolipids, and other essential glycoconjugates. researchgate.net Mass isotopomer analysis of downstream metabolites can reveal the relative contributions of exogenous this compound to these biosynthetic pathways compared to de novo synthesis from glucose. nih.govresearchgate.net
This approach can answer key questions about the metabolism of this compound: Is the hexanoyl group cleaved, with the fatty acid and glucosamine entering separate metabolic routes? Or does the intact molecule serve as a building block for more complex structures? Isotopic tracing studies in CHO cells using labeled glucose and amino acids have successfully identified the origins of various metabolic by-products, a strategy that could be applied to understand the complete catabolism of this compound. nih.gov
Omics-Based Approaches: Transcriptomics and Proteomics for Global Cellular Responses
To understand the widespread effects of this compound on cellular function, researchers can turn to 'omics' technologies. Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) provide a global snapshot of the cellular response to the compound.
Transcriptomics , often performed using microarray or RNA-sequencing (RNA-Seq), reveals which genes are up- or down-regulated in response to this compound treatment. For instance, studies on the related compound N-acetyl-D-glucosamine (GlcNAc) in Escherichia coli showed that it induces the expression of genes related to its own metabolism and transport, as well as multidrug exporter genes. nih.gov A similar approach with this compound could identify signaling pathways and cellular processes that are specifically modulated by the compound.
Proteomics , typically using two-dimensional gel electrophoresis (2-DE) or mass spectrometry-based techniques, identifies changes in the abundance of proteins. nih.govnih.gov A proteomic analysis of Candida albicans treated with GlcNAc revealed the upregulation of proteins involved in carbohydrate and amino acid metabolism, linking the presence of the aminosugar to a broader metabolic response. nih.gov Applying proteomics to cells treated with this compound could uncover its protein-level targets and downstream effects, such as the modulation of inflammatory pathways or metabolic enzymes. nih.gov
Together, these omics approaches provide a powerful, hypothesis-generating platform to understand the comprehensive biological impact of this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-acetyl-D-glucosamine (GlcNAc) |
| Chitosan |
| N-palmitoyl-D-glucosamine |
| UDP-N-acetylglucosamine (UDP-GlcNAc) |
| Glucose |
| Monochloroacetic acid |
| Sodium hydroxide |
| Pyridine |
| p-toluenesulfonyl chloride |
| Acetic anhydride |
Future Research Directions and Unanswered Questions
Unraveling Complex Molecular and Cellular Mechanisms
The precise molecular and cellular mechanisms underpinning the biological activities of N-Hexanoyl-D-glucosamine are largely uncharted territory. While research on its close analog, N-acetyl-D-glucosamine (GlcNAc), provides a foundational understanding, the influence of the longer hexanoyl acyl chain necessitates dedicated investigation. Future research must pivot towards elucidating how this compound modulates intricate cellular processes.
A key area of focus will be its impact on inflammatory pathways. Glucosamine (B1671600) and its derivatives are known to exert anti-inflammatory effects, often through the modulation of signaling cascades like the Nuclear Factor-κB (NF-κB) pathway. mdpi.com It is crucial to determine if this compound follows a similar mechanism or if its distinct structure imparts unique regulatory properties. Furthermore, the role of O-GlcNAcylation, a post-translational modification where GlcNAc is added to proteins, is a critical avenue for exploration. frontiersin.orgrupress.org This dynamic modification regulates a multitude of cellular processes, including transcription, translation, and signal transduction. frontiersin.orgrupress.orgresearchgate.net A central unanswered question is whether this compound can be metabolized to a donor substrate for O-GlcNAc transferase (OGT) or if it influences O-GlcNAc cycling through other means. rupress.org Investigating its effects on the expression and activity of OGT and O-GlcNAcase (OGA), the enzymes that add and remove O-GlcNAc respectively, will be vital. frontiersin.org
Moreover, its influence on cellular metabolism, beyond the hexosamine biosynthetic pathway (HBP), requires thorough examination. The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism, culminating in the synthesis of UDP-GlcNAc. rupress.org Understanding how this compound interfaces with this pathway and potentially alters cellular energy homeostasis and nutrient sensing is a significant research gap.
Comprehensive Structure-Activity Relationship (SAR) Studies of N-Acyl-Glucosamine Derivatives
The relationship between the chemical structure of N-acyl-glucosamine derivatives and their biological activity is a promising area for systematic investigation. The length and nature of the N-acyl chain are likely to be critical determinants of their pharmacological properties, including bioavailability and target specificity.
Future SAR studies should involve the synthesis and biological evaluation of a diverse library of N-acyl-D-glucosamine derivatives with varying acyl chain lengths, degrees of saturation, and branching. nih.govresearchgate.net For instance, comparing the activity of this compound with its shorter-chain (e.g., N-acetyl, N-propionyl) and longer-chain (e.g., N-octanoyl, N-decanoyl) counterparts will provide invaluable insights. nih.gov Research on other N-acyl-glucosamine derivatives has already demonstrated that modifications at the N-position can significantly enhance chondroprotective activity compared to the parent glucosamine molecule. nih.govresearchgate.net
These studies should aim to establish clear correlations between specific structural features and biological outcomes, such as anti-inflammatory potency, effects on cartilage metabolism, or modulation of specific signaling pathways. spandidos-publications.comnih.gov This systematic approach will not only help in optimizing the therapeutic potential of this compound but also guide the rational design of novel derivatives with improved efficacy and selectivity.
Identification and Validation of Novel Biological Targets
While some potential biological targets for glucosamine derivatives have been identified, the specific molecular targets of this compound remain to be discovered and validated. The structural similarity to components of bacterial cell walls and endogenous molecules suggests a range of possibilities.
One promising avenue of investigation is its potential interaction with pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs). For example, N-palmitoyl-D-glucosamine, another N-acyl derivative, has been shown to inhibit TLR4 signaling. Future studies should explore whether this compound can modulate TLR activity, which would have significant implications for its use in inflammatory and autoimmune conditions.
Furthermore, its role in regulating the expression and activity of enzymes involved in extracellular matrix remodeling, such as matrix metalloproteinases (MMPs) and hyaluronan synthases, warrants investigation. spandidos-publications.com The formulation of N-acetylglucosamine as nanoparticles has been shown to enhance its anti-inflammatory activities and its ability to stimulate collagen type II synthesis, suggesting that delivery methods can also influence biological outcomes. mdpi.com Identifying and validating the direct molecular binders of this compound through techniques like affinity chromatography and mass spectrometry will be a crucial step in understanding its mechanism of action and identifying novel therapeutic applications.
Advancements in In Situ Analytical Methodologies
To gain a deeper understanding of the dynamic processes involving this compound within a biological system, the development and application of advanced in situ analytical methodologies are essential. These techniques will allow for the real-time monitoring and quantification of the compound and its metabolites in complex biological matrices.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that can be used to study the metabolism and acyl group migration of acylated carbohydrates directly in reaction mixtures. researchgate.net This technique could be adapted to track the fate of this compound in cell culture or even in vivo, providing insights into its stability, metabolic conversion, and incorporation into other molecules. Time-resolved Small-Angle X-ray Scattering (SAXS) could also be employed to study the influence of this compound on the structure and assembly of biological macromolecules in situ. nih.gov
Furthermore, the development of sensitive and specific mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), is crucial for quantifying this compound and its metabolites in biological fluids and tissues. researchgate.net The application of emerging in situ analysis techniques will be instrumental in moving beyond static measurements and capturing the dynamic interplay of this compound with its biological environment. rsc.orgdocumentsdelivered.com
Systems Biology Integration for a Holistic Understanding of this compound Effects
A truly comprehensive understanding of the biological effects of this compound will require a systems biology approach. This involves integrating data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic picture of the cellular response to this compound.
Future research should employ these high-throughput technologies to map the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with this compound. For example, transcriptomic analysis could reveal the gene networks regulated by the compound, while proteomics could identify proteins whose expression or post-translational modifications (such as O-GlcNAcylation) are altered. researchgate.net
Q & A
Q. What are the established synthetic routes for N-Hexanoyl-D-glucosamine, and how can purity be optimized?
this compound is synthesized via acylation of D-glucosamine using hexanoyl chloride or anhydride under anhydrous conditions. While detailed protocols are not explicitly provided in the evidence, analogous methods for N-acetyl-D-glucosamine (e.g., thioglycoside intermediates ) suggest that reaction parameters (temperature, solvent, stoichiometry) must be tightly controlled. Purity optimization (>98%) is achievable through silica gel chromatography or recrystallization, as indicated in safety data sheets .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₃NO₆ | |
| CAS Number | 19817-88-0 | |
| Purity | >98% |
Q. What analytical techniques are recommended for characterizing this compound?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : For confirming acyl group attachment and anomeric configuration (as demonstrated for fluorinated analogs ).
- Mass Spectrometry (MS) : To verify molecular weight (277.32 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect by-products .
Q. How does the stability of this compound under varying pH and temperature conditions impact experimental design?
Stability data are limited, but safety sheets recommend storage at room temperature in airtight containers . For experimental use, avoid prolonged exposure to extreme pH (<4 or >9) or temperatures >40°C, which may hydrolyze the hexanoyl group. Pre-experimental stability assays in buffer systems (e.g., phosphate, Tris-HCl) are advised to confirm integrity.
Advanced Research Questions
Q. How does the acyl chain length (e.g., hexanoyl vs. acetyl) influence the biological activity of glucosamine derivatives in cell signaling studies?
Longer acyl chains (e.g., hexanoyl) enhance lipophilicity, potentially improving membrane permeability compared to N-acetyl-D-glucosamine (GlcNAc). This property is critical in studies involving glycosaminoglycan (GAG) biosynthesis or bacterial cell wall modulation . For example, N-hexanoyl derivatives may exhibit stronger interactions with hydrophobic binding pockets in enzymes like hyaluronan synthases .
Comparative Properties of Glucosamine Derivatives
| Derivative | Acyl Chain Length | Key Biological Role | Source |
|---|---|---|---|
| N-Acetyl-D-glucosamine | C2 | Chitin synthesis, glycan modification | |
| This compound | C6 | Enhanced membrane interaction, GAG analog |
Q. What strategies resolve discrepancies in reported enzymatic modification efficiencies of this compound across studies?
Contradictions in enzymatic activity (e.g., hexosaminidase specificity) may arise from differences in substrate preparation or assay conditions. Standardize protocols by:
Q. What computational models predict the interaction of this compound with glycosaminoglycan-binding proteins?
Molecular dynamics (MD) simulations using force field parameters for sulfated GAGs can be adapted. For example, parameterize the hexanoyl group’s van der Waals radii and partial charges to model interactions with heparin-binding proteins. Open-source tools like GROMACS or AMBER are recommended .
Q. How can chemoenzymatic approaches be optimized for incorporating this compound into complex glycan structures?
Leverage glycosyltransferases with broad substrate specificity, such as β1-4-galactosyltransferases, in tandem with engineered epimerases. Evidence from N-glycan synthesis suggests stepwise enzymatic elongation (e.g., "stop-and-go" strategies) minimizes side reactions. Monitor progress via MALDI-TOF MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
